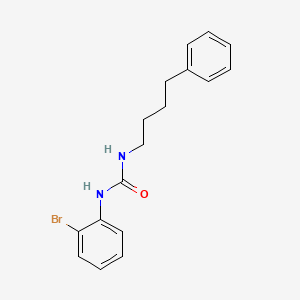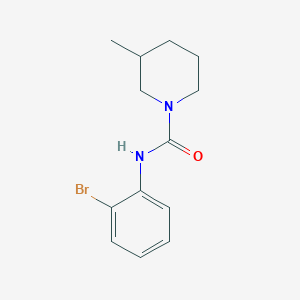
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have significant effects on biochemical and physiological processes. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of corticosterone, a hormone associated with stress. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key system involved in the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its ability to cross the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the central nervous system. However, its solubility in water is limited, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Additionally, it could be investigated for its potential to treat other neurological disorders such as Parkinson's disease and multiple sclerosis. Further research could also be conducted to elucidate its exact mechanism of action and to develop more effective synthesis methods.
In conclusion, N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a promising compound with significant potential for therapeutic applications. Its ability to cross the blood-brain barrier and modulate key neurotransmitters and hormones makes it an ideal candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2N3O/c18-13-3-1-2-4-16(13)21-17(24)23-9-7-22(8-10-23)12-5-6-14(19)15(20)11-12/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFQAUJCYSWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)







